molecular formula C11H7ClN2O B8495878 4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde

4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde

Cat. No.: B8495878
M. Wt: 218.64 g/mol
InChI Key: CEENRDZPHIPSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-pyrimidin-2-yl)-benzaldehyde is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

4-(5-chloropyrimidin-2-yl)benzaldehyde

InChI

InChI=1S/C11H7ClN2O/c12-10-5-13-11(14-6-10)9-3-1-8(7-15)2-4-9/h1-7H

InChI Key

CEENRDZPHIPSNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium dichloro-bis(triphenylphosphine) (3.5 g) was added to a stirred solution of 4-formylbenzene boronic acid (32.5 g), 2,5-dichloro-pyrimidine (30 g) in toluene (1000 ml) and ethanol (100 ml) under an argon atmosphere. The solution was purged with argon and aqueous sodium carbonate (2N) (200 ml) was added. The reaction mixture was stirred at 60° C. for 90 minutes, cooled to ambient temperature, diluted with ethyl acetate, and washed successively with aqueous sodium hydrogen carbonate (saturated), water and brine. The combined organic extracts were treated with charcoal, dried over sodium sulfate, filtered through Hyflo® and concentrated in vacuo. The residue was triturated with diethyl ether (100 ml), the solid isolated by filtration and dried under high vacuum to give 4-(5-chloro-pyrimidin-2-yl)-benzaldehyde as a white solid. M.p. 186° C. 1H NMR (400 MHz, DMSO) 8.10 (d, 2H), 8.55 (d, 2H), 9.1 (s, 2H).
[Compound]
Name
Palladium dichloro-bis(triphenylphosphine)
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.